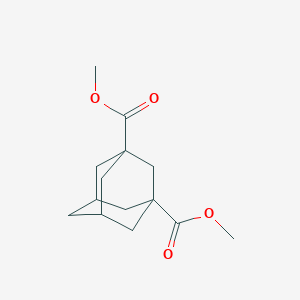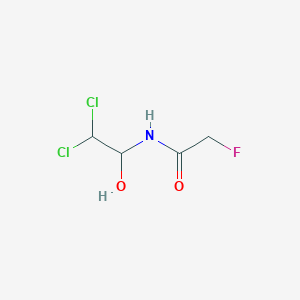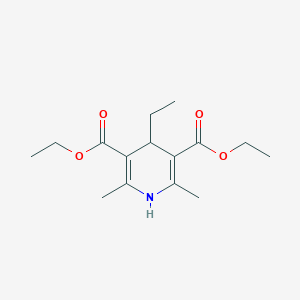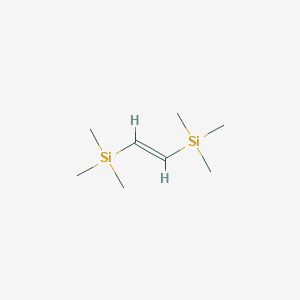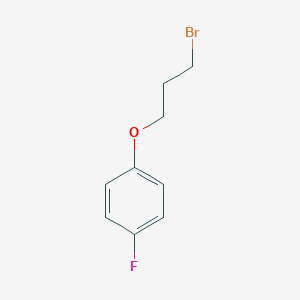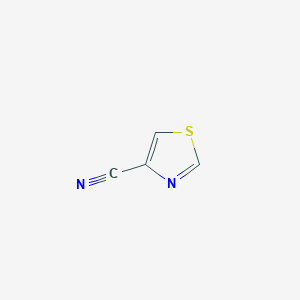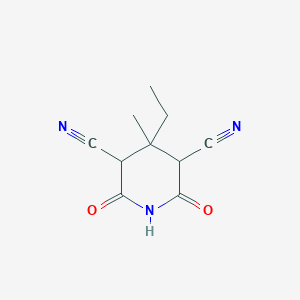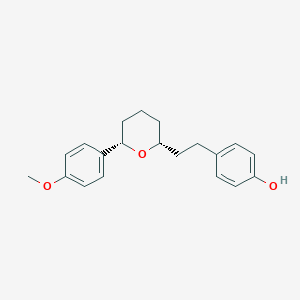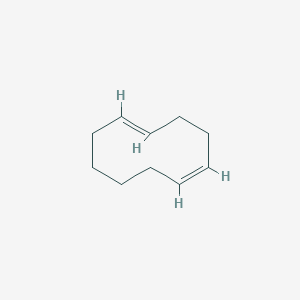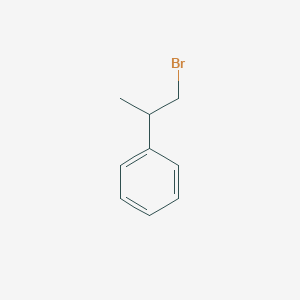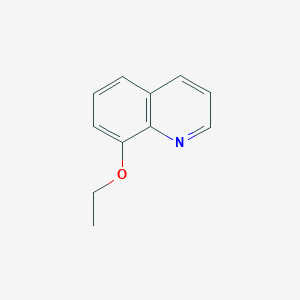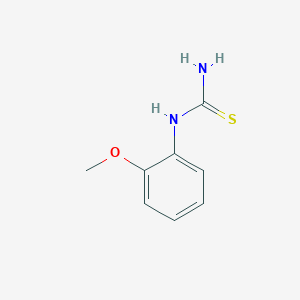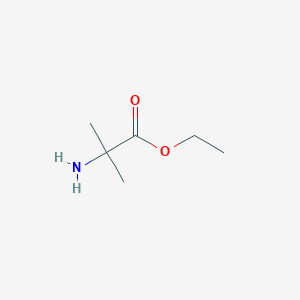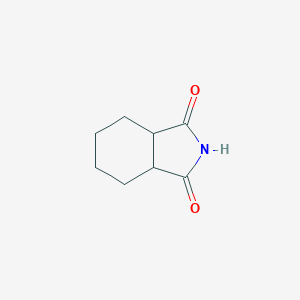![molecular formula O4Sb2 B073367 2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide CAS No. 1332-81-6](/img/structure/B73367.png)
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and analysis of bicyclic and polycyclic compounds with functional groups such as oxides and oxo groups have been an area of interest in organic chemistry due to their potential applications in materials science, pharmaceuticals, and as intermediates in synthetic organic chemistry.
Synthesis Analysis
The synthesis of complex bicyclic compounds often involves multiple steps, including functional group transformations, cyclizations, and rearrangements. For instance, the synthesis of tricyclic and tetracyclic compounds can be achieved through photodeselenation, as demonstrated in the synthesis of 1,3-bis[tris(trimethylsilyl)methyl]-2,4,5-triselena-1,3-digermabicyclo[1.1.1]pentane (Andō et al., 1995).
Molecular Structure Analysis
The molecular structure of complex compounds is crucial for understanding their reactivity and properties. X-ray crystallography is a common method for determining the exact three-dimensional arrangement of atoms within a molecule. The study of molecular structures reveals the geometric constraints and electronic effects that influence the compound's chemical behavior.
Chemical Reactions and Properties
The chemical reactions and properties of a compound are dictated by its molecular structure. Bicyclic and polycyclic compounds exhibit unique reactivities due to their strained structures. For example, the reactivity of cyclopentane systems can be explored through oxymetallation reactions, leading to the formation of functionalized compounds (Katsushima et al., 1980).
Aplicaciones Científicas De Investigación
-
Theoretical Chemistry
- This compound has been studied theoretically for its unusual short interatomic distances between nonbonded atoms . The short distances are interpreted in terms of a small extent of back electron-donation from the linked oxygens and the accompanying orbital contraction around the nonbonded atoms .
- The methods of application involve ab initio calculations .
- The results of the study predict unusually short interatomic distances between the nonbonded atoms in the title compounds .
-
Organic Chemistry
- Bicyclo[1.1.1]pentanes (BCPs), which are related to the compound you’re interested in, have been used in enantioselective C–H functionalization . This is a conceptually innovative strategy that provides access to chiral substituted BCPs .
- The methods of application involve enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalysed by the chiral dirhodium complex, Rh2(TCPTAD)4 .
- The results of the study establish that highly strained molecules can undergo direct C–H insertion without losing the integrity of their carbocyclic framework .
Propiedades
Número CAS |
1332-81-6 |
|---|---|
Nombre del producto |
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide |
Fórmula molecular |
O4Sb2 |
Peso molecular |
307.52 g/mol |
InChI |
InChI=1S/4O.2Sb |
Clave InChI |
AHBGXHAWSHTPOM-UHFFFAOYSA-N |
SMILES |
O=[Sb]=O.O=[Sb]=O |
SMILES canónico |
O=[Sb]O[Sb](=O)=O |
Otros números CAS |
1332-81-6 |
Sinónimos |
antimony oxide antimony tetroxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



